molecular formula C29H23N5 B15036147 1-(2-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine

1-(2-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine

Cat. No.: B15036147
M. Wt: 441.5 g/mol
InChI Key: SJAUBHKRRYYCIL-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE is a complex organic compound that belongs to the class of phthalazine derivatives This compound is characterized by its unique structure, which includes a phthalazine core substituted with a benzodiazole moiety and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methylphenyl Groups: The next step involves the introduction of methylphenyl groups to the benzodiazole core. This can be accomplished through Friedel-Crafts alkylation reactions using methylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of the Phthalazine Core: The final step involves the formation of the phthalazine core. This can be achieved through the cyclization of a suitable precursor, such as a hydrazine derivative, with a phthalic anhydride or its derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in

Properties

Molecular Formula

C29H23N5

Molecular Weight

441.5 g/mol

IUPAC Name

4-(4-methylphenyl)-N-[1-(2-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine

InChI

InChI=1S/C29H23N5/c1-19-11-13-21(14-12-19)28-23-8-4-5-9-24(23)29(33-32-28)31-22-15-16-27-25(17-22)30-18-34(27)26-10-6-3-7-20(26)2/h3-18H,1-2H3,(H,31,33)

InChI Key

SJAUBHKRRYYCIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=CC=C6C

Origin of Product

United States

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